2-(1H-pyrazol-1-yl)ethanamine
Overview
Description
2-(1H-pyrazol-1-yl)ethanamine is a heterocyclic organic compound that features a pyrazole ring attached to an ethanamine group
Mechanism of Action
Target of Action
The primary target of 2-(1H-pyrazol-1-yl)ethanamine, also known as Betazole, is the Histamine H2 receptor . This receptor plays a crucial role in gastric acid secretion .
Mode of Action
This compound acts as a histamine analogue . It binds to the H2 receptor, which is a mediator of gastric acid secretion . This agonist action results in an increase in the volume of gastric acid produced .
Biochemical Pathways
The compound’s interaction with the H2 receptor affects the gastric acid secretion pathway . The binding of the compound to the receptor triggers an increase in gastric acid production . This can be used to diagnose diseases such as Zollinger-Ellison syndrome .
Pharmacokinetics
It is known that the compound is rapidly and completely absorbed . More than 99% of the compound is protein-bound .
Result of Action
The binding of this compound to the H2 receptor leads to an increase in gastric acid production . This can be used to measure maximal production of gastric acidity or anacidity, aiding in the diagnosis of certain gastric conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrazol-1-yl)ethanamine typically involves the reaction of pyrazole with ethylene diamine under controlled conditions. One common method includes the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic 1,3-dielectrophilic equivalents . Another approach involves the cycloaddition of 1,3-dipoles to dipolarophiles .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed four-component coupling reactions is also noted for the preparation of pyrazole derivatives .
Chemical Reactions Analysis
Types of Reactions: 2-(1H-pyrazol-1-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the pyrazole ring or the ethanamine group.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring or the ethanamine group.
Scientific Research Applications
2-(1H-pyrazol-1-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor agonists.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
- 1-(1H-pyrazol-4-yl)ethanamine
- 1-(3-methyl-1H-pyrazol-5-yl)methanamine
- N-methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine
Comparison: 2-(1H-pyrazol-1-yl)ethanamine is unique due to its specific substitution pattern on the pyrazole ring and the presence of an ethanamine group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-pyrazol-1-ylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c6-2-5-8-4-1-3-7-8/h1,3-4H,2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWDESVQLUNCRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360651 | |
Record name | 2-(1H-pyrazol-1-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101395-71-5 | |
Record name | 2-(1H-pyrazol-1-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-pyrazol-1-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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